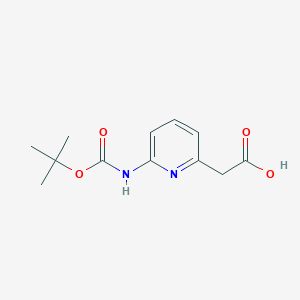
(S)-1-(3-Fluorophenyl)propan-1-amine
説明
(S)-1-(3-Fluorophenyl)propan-1-amine, also known as 3-FPM, is a psychoactive substance that belongs to the class of amphetamines. It was first synthesized in the 1970s, and since then, it has gained popularity among researchers in the field of neuroscience and pharmacology. The compound is known to have stimulant effects on the central nervous system, and it has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
Environmental Remediation
Amine-functionalized sorbents, including structures similar to (S)-1-(3-Fluorophenyl)propan-1-amine, have been highlighted for their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are notable environmental pollutants due to their persistence and mobility. The application of amine-containing sorbents offers a promising alternative for PFAS control in water treatment, leveraging electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to enhance removal efficiency (Ateia et al., 2019).
Food Safety
In the context of food safety, the determination of biogenic amines (BAs) in foods is critical due to their potential toxicity and role as indicators of food freshness or spoilage. Techniques for analyzing BAs, which are structurally related to (S)-1-(3-Fluorophenyl)propan-1-amine, include chromatographic methods such as high-performance liquid chromatography (HPLC), emphasizing the importance of accurate detection methods for ensuring food safety (Önal, 2007).
Marine Chemistry
The study of total dissolved free primary amines (TDFPA) in seawater is crucial for understanding marine biogeochemistry. The methodology for determining TDFPA by fluorescence, involving compounds like (S)-1-(3-Fluorophenyl)propan-1-amine, provides insights into the dynamics of nitrogen-containing compounds in marine environments, highlighting the importance of accurate and reliable detection methods (Aminot & Kérouel, 2006).
Materials Science
In materials science, amine-functionalized compounds, akin to (S)-1-(3-Fluorophenyl)propan-1-amine, are utilized in developing new types of fluorescent materials. These materials, including poly(amido amine) (PAMAM) dendrimers, exhibit unique fluorescence properties under various conditions, such as changes in pH, temperature, and the presence of oxidants. This opens avenues for applications in biomedical fields due to their biocompatibility and mimicry of biological macromolecules (Wang Shao-fei, 2011).
Biotechnology
In biotechnology, the degradation of nitrogen-containing hazardous compounds, including amines, dyes, and pesticides, is a significant area of research. Advanced oxidation processes (AOPs) have been identified as effective for mineralizing such compounds, improving water treatment schemes. This research underscores the global concern for the presence of toxic amino-compounds in water and the development of technologies focused on their degradation (Bhat & Gogate, 2021).
特性
IUPAC Name |
(1S)-1-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGBCCRQCRIJS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654570 | |
| Record name | (1S)-1-(3-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluorophenyl)propan-1-amine | |
CAS RN |
473732-89-7 | |
| Record name | (αS)-α-Ethyl-3-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473732-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(3-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





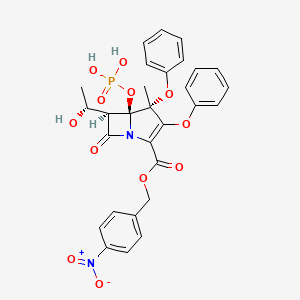

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)
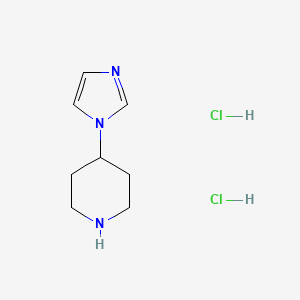
![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)
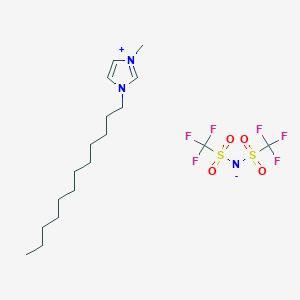
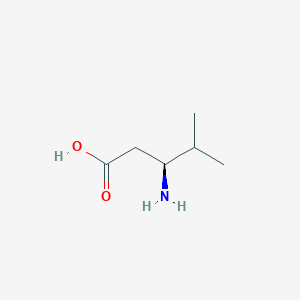
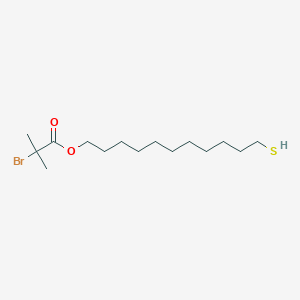
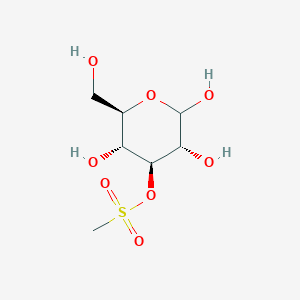
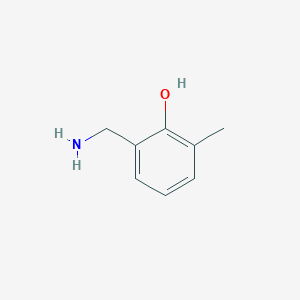
![6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3028941.png)
